4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide

Chemical-property differentiation Compound library acquisition Structural analog comparison

4-(Dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide is a fully synthetic sulfamoyl‑benzamide small molecule (C20H26N2O4S; MW 390.50) that combines a para‑dimethylsulfamoyl electron‑withdrawing group on the benzoyl ring with a lipophilic, α‑substituted 2‑methoxy‑2‑phenylbutyl amide side chain. The compound belongs to a broader series of N‑(2‑methoxy‑2‑phenylbutyl)‑substituted aryl amides/sulfonamides, many of which have been explored as modulators of cannabinoid (CB2) receptors or as antiviral capsid‑assembly inhibitors , although the target‑specific activity of this exact congener has not been disclosed in the public domain.

Molecular Formula C20H26N2O4S
Molecular Weight 390.5
CAS No. 1704669-95-3
Cat. No. B2527769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide
CAS1704669-95-3
Molecular FormulaC20H26N2O4S
Molecular Weight390.5
Structural Identifiers
SMILESCCC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N(C)C)(C2=CC=CC=C2)OC
InChIInChI=1S/C20H26N2O4S/c1-5-20(26-4,17-9-7-6-8-10-17)15-21-19(23)16-11-13-18(14-12-16)27(24,25)22(2)3/h6-14H,5,15H2,1-4H3,(H,21,23)
InChIKeyJJTCNXHMDXNIIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide (CAS 1704669‑95‑3) – Baseline Identity and Chemotype Context


4-(Dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide is a fully synthetic sulfamoyl‑benzamide small molecule (C20H26N2O4S; MW 390.50) that combines a para‑dimethylsulfamoyl electron‑withdrawing group on the benzoyl ring with a lipophilic, α‑substituted 2‑methoxy‑2‑phenylbutyl amide side chain. The compound belongs to a broader series of N‑(2‑methoxy‑2‑phenylbutyl)‑substituted aryl amides/sulfonamides, many of which have been explored as modulators of cannabinoid (CB2) receptors [1] or as antiviral capsid‑assembly inhibitors [2], although the target‑specific activity of this exact congener has not been disclosed in the public domain.

Why 4-(Dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide Cannot Be Treated as Interchangeable with In‑Class Analogs


Within the sulfamoyl‑benzamide series, even modest variations in the amide side chain and the aryl sulfamoyl substituent produce sharply divergent target‑engagement profiles, selectivity windows, and physicochemical properties [1]. For example, in the cannabinoid CB2 patent family [1], moving from a simple N‑(2‑phenylbutyl) to the α‑branched 2‑methoxy‑2‑phenylbutyl side chain alters lipophilicity (cLogP), metabolic stability, and receptor subtype preference, and analogous SAR has been observed in the HBV capsid‑inhibitor class where the para‑dimethylsulfamoyl motif is critical for disrupting pgRNA encapsidation [2]. Consequently, substituting a generic “sulfamoyl benzamide” or a closely related analog (e.g., the 4‑methoxy, 4‑trifluoromethoxy, or unsubstituted benzamide congeners) without confirming the activity signature of the exact 2‑methoxy‑2‑phenylbutyl‑dimethylsulfamoyl combination carries a high risk of invalidating a screening result or losing the desired mechanism‑of‑action, as demonstrated by the quantitative evidence (or evidence gaps) detailed in Section 3.

4-(Dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide – Quantified Differentiation Evidence (Evidence Gap Assessment)


Molecular‑Weight‑Based Differentiation Against the Closest 2‑Methoxy‑2‑phenylbutyl Amide Analogs

The target compound (MW 390.50, C20H26N2O4S) carries a distinct molecular weight vs. its commonly listed 2‑methoxy‑2‑phenylbutyl amide analogs. The 4‑methoxy‑phenyl analog (CAS 1798039‑33‑4) weighs 297.39 Da , while the 4‑trifluoromethoxy derivative (CAS 1797089‑64‑5) weighs 395.38 Da . This 93.1 Da (+31.3 %) mass difference relative to the 4‑methoxy congener and the unique para‑dimethylsulfamoyl functionality provide a definitive identifier for analytical separation (HPLC‑MS) and for ensuring the correct batch is procured when multiple N‑(2‑methoxy‑2‑phenylbutyl) variants are stored in the same screening library.

Chemical-property differentiation Compound library acquisition Structural analog comparison

Predicted cLogP Differentiation Against the 4‑Methoxy and 4‑Trifluoromethoxy Analogs

The para‑dimethylsulfamoyl group (H‑bond acceptors, polar surface area 75.3 Ų) lowers the predicted logP of the target compound relative to the 4‑trifluoromethoxy analog. Using the XLogP3 consensus model, the target compound has a predicted logP of 3.2 [1], whereas the 4‑methoxy analog is predicted at 3.8 and the 4‑trifluoromethoxy analog at 4.6 . This 1.4‑log‑unit difference vs. the trifluoromethoxy congener indicates significantly lower predicted membrane‑partitioning propensity and may translate to slower passive permeability and reduced CYP450‑mediated clearance in liver microsome assays, although direct experimental confirmation is absent.

Lipophilicity Predicted ADME profile Chemical analog comparison

Documented Biological Activity Gap vs. the Sulfamoyl‑Benzamide Cannabinoid CB2 Agonist Series

Multiple sulfamoyl benzamides have been characterized as cannabinoid CB2 receptor agonists with EC₅₀ values in the sub‑micromolar range in cAMP and GTPγS assays [1]. For example, the closest patented analog with a 4‑dimethylsulfamoyl group and an N‑(α‑substituted benzyl) side chain showed CB2 EC₅₀ = 45 nM and a >100‑fold selectivity over CB1 [2]. No such pharmacological data have been published for the target compound. The absence of quantitative CB2 (or other target) activity for this specific chemotype means that its differentiation from characterized CB2 sulfamoyl‑benzamides is currently undefined. Any procurement for CB2‑focused screening must be treated as a hypothesis‑driven selection without prior efficacy confirmation.

GPCR pharmacology CB2 agonist Evidence Gap

Absence of HBV Capsid Assembly Inhibition Data vs. Validated Sulfamoyl‑Benzamide Antivirals

Sulfamoylbenzamide derivatives have been optimized as inhibitors of Hepatitis B virus (HBV) capsid assembly, with lead compounds achieving IC₅₀ values below 500 nM in pgRNA encapsidation assays [1]. The 4‑dimethylsulfamoyl motif is present in sub‑micromolar HBV inhibitors from this series. However, the specific 2‑methoxy‑2‑phenylbutyl‑amide side chain of the target compound has not been evaluated in HepAD38 or HepG2.2.15 HBV replication models. Therefore, its antiviral differentiation from published analogs (e.g., AT‑130) is entirely unknown.

HBV capsid inhibitor Antiviral Evidence Gap

Recommended Research Use Cases for 4-(Dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide Based on Available Differentiation Evidence


Comparator or Negative Control in N‑(2‑Methoxy‑2‑phenylbutyl) Amide Structure‑Activity Relationship (SAR) Studies

Because the 4‑dimethylsulfamoyl substituent introduces a unique combination of moderate polarity and hydrogen‑bond acceptor capacity relative to the 4‑methoxy and 4‑trifluoromethoxy analogs, the compound can serve as a matched‑pair comparator in SAR campaigns aimed at tuning lipophilicity (cLogP) or metabolic stability without altering the core 2‑methoxy‑2‑phenylbutyl scaffold. This use directly leverages the quantified cLogP and MW differences documented in Section 3 .

HPLC‑MS System Suitability Standard for Analytical Differentiation of 2‑Methoxy‑2‑phenylbutyl Amide Congeners

The molecular weight and predicted retention time of the target compound provide a convenient QC marker to confirm column performance and mass accuracy when running a panel of closely related 2‑methoxy‑2‑phenylbutyl derivatives. This application is enabled solely by the physicochemical descriptor differences established in Section 3 and requires no pharmacological validation.

Hypothesis‑Driven Screening in Undisclosed Target Panels (Blank‑Slate Starting Point)

Given that no biological activity has been published, the compound represents a clean, unexplored member of the sulfamoyl‑benzamide class. It is appropriate for phenotypic screening, PPI inhibitor screens, or covalent‑fragment libraries where the dimethylsulfamoyl group may interact with arginine‑rich binding pockets. Procurement in this scenario must be paired with a commitment to generate first‑in‑class biological data, as no prior efficacy can be assumed.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(2-methoxy-2-phenylbutyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.